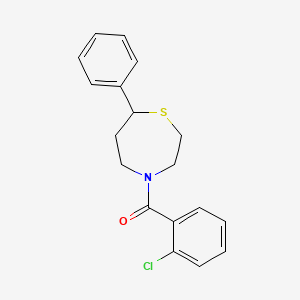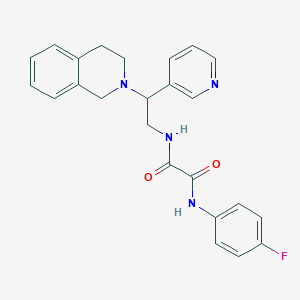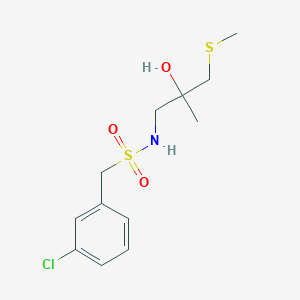
1-(3-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrrolidine carboxamide derivatives and has been synthesized using various methods.
Scientific Research Applications
Met Kinase Inhibition and Anticancer Activity
- A study by Schroeder et al. (2009) highlighted a compound with a structure similar to the compound , which served as a selective and orally efficacious inhibitor of the Met kinase superfamily. The compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, emphasizing its potential in cancer therapy Schroeder et al., 2009.
Synthesis for Potential Kinase Inhibition
- Wada et al. (2012) described the synthesis of compounds with structures related to 5-fluoropyrimidine, a core seen in various anticancer agents, as part of a program aimed at discovering kinase inhibitors. The research paved the way for understanding the potential of these compounds in inhibiting kinases, a critical aspect of cancer treatment Wada et al., 2012.
Molecular Docking and Structure-Activity Relationships
- Zhu et al. (2016) conducted a study on phenylpyrimidine-carboxamide derivatives that revealed their potent cytotoxicity and selectivity against various cancer cell lines. The research also involved docking studies to understand the interactions at the molecular level, offering insights into the effectiveness of these compounds against specific targets Zhu et al., 2016.
Antitubercular and Antibacterial Activities
- Research by Bodige et al. (2019) introduced a novel series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, showcasing their potential in antitubercular and antibacterial applications. The study provided an understanding of how these compounds interact with biological targets, contributing to the field of infectious disease treatment Bodige et al., 2019.
Structural and Conformational Analysis
- Banerjee et al. (2002) analyzed the structure and molecular conformation of a solvated compound with a similar structure, synthesized as a potential antineoplastic agent. The study utilized X-ray analysis and molecular orbital methods, providing a comprehensive understanding of the compound's molecular characteristics Banerjee et al., 2002.
properties
IUPAC Name |
1-(3-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c1-24-14-7-13(18-9-19-14)20-16(23)10-5-15(22)21(8-10)12-4-2-3-11(17)6-12/h2-4,6-7,9-10H,5,8H2,1H3,(H,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFLYTKRCXGLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methyl-1-oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2648897.png)
![N-(4-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2648898.png)

![2-Chloro-N-[[(2R,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2648901.png)

![1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2648903.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2648906.png)

![N-(4-methylbenzyl)-4-[(4-propylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2648908.png)

![7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2648910.png)
![Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate](/img/structure/B2648914.png)
![2-(furan-2-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2648916.png)